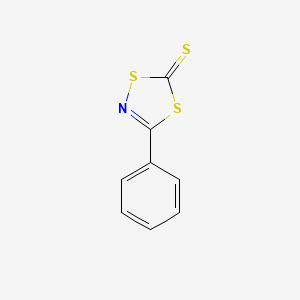

3-Phenyl-1,4,2-dithiazole-5-thione

描述

属性

CAS 编号 |

14730-25-7 |

|---|---|

分子式 |

C8H5NS3 |

分子量 |

211.3 g/mol |

IUPAC 名称 |

3-phenyl-1,4,2-dithiazole-5-thione |

InChI |

InChI=1S/C8H5NS3/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H |

InChI 键 |

ZFTJMLGRJPTVQO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NSC(=S)S2 |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Comparisons

Table 1: Physical and Structural Properties of 1,4,2-Dithiazole-5-thione Derivatives

*Data for analogous derivatives from ; melting points vary based on substituent electronegativity and steric effects.

- Electronic Effects : The thione group (C=S) in this compound enhances electron delocalization compared to dithiazol-5-ones (C=O), as evidenced by redshifted UV-Vis spectra and higher reactivity in nucleophilic substitutions .

- Steric and Polar Contributions : Fluorine and chlorine substituents increase melting points due to polar interactions, while bulky groups like ethoxycarbonyl reduce packing efficiency .

Reactivity and Functionalization

- Desulfurization : Unlike dithiazol-5-ones, which undergo Hg²⁺-mediated desulfurization to form dithiazol-5-ones , the thione derivative shows resistance to metal-mediated reactions, favoring instead cycloadditions with dipolarophiles like ethyl propiolate .

- Comparison with Triazole Thiones: 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione exhibits similar hydrogen-bonding networks but lacks π-π stacking due to non-planar triazole geometry. DFT studies highlight reduced aromaticity in triazole thiones compared to dithiazole analogs .

- Dioxazole Analogs : 3-Phenyl-1,4,2-dioxazole-5-thione derivatives, such as spiro[3-phenyl-1,4,2-dioxazole-5,9'-xanthene], display weaker intermolecular interactions due to oxygen’s lower polarizability compared to sulfur .

Crystallographic Tools

The compound’s structure was resolved using SHELX software and visualized via ORTEP-3 , emphasizing the role of advanced crystallography in elucidating sulfur-mediated interactions.

常见问题

Q. What are the common synthetic routes for 3-phenyl-1,4,2-dithiazole-5-thione?

Methodological Answer: The compound is typically synthesized via the reaction of trichloromethanesulfenyl chloride with a thioamide precursor under reflux conditions. For example, 3-phenyl derivatives are prepared by combining the thioamide with trichloromethanesulfenyl chloride in a solvent like xylene, followed by purification via chromatography or recrystallization . Yield optimization often involves controlling reaction time and stoichiometric ratios of reagents.

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural validation employs spectroscopic techniques (e.g., NMR, NMR) and X-ray crystallography. For crystallographic analysis, programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and thione tautomerism . Discrepancies in melting points or spectral data should be cross-checked against literature values to confirm purity .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer: The thione group undergoes oxidation to form 1,4,2-dithiazol-5-ones using mercuric acetate in acetic acid/chloroform mixtures . It also participates in cycloadditions with alkynes or alkenes under thermal conditions, forming heterocyclic derivatives like isothiazoles .

Advanced Research Questions

Q. How can thermolysis reactions of this compound be optimized for regioselectivity?

Methodological Answer: Thermolysis with dipolarophiles (e.g., ethyl propiolate) requires precise temperature control (e.g., 163°C in mesitylene) and inert atmospheres to minimize side reactions. Regioselectivity is monitored via HPLC or NMR to track isomer ratios (e.g., 1:1.2 for ethyl propiolate adducts). Reaction progress can be halted at intermediate stages to isolate kinetic vs. thermodynamic products .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer: Discrepancies in melting points or spectral peaks (e.g., δC values) may arise from polymorphism or solvent effects. Redetermination under standardized conditions (e.g., ethanol recrystallization) is recommended. For crystallographic ambiguities, Flack parameter analysis or twin refinement in SHELXL can address enantiopolarity errors .

Q. How does this compound serve as a precursor in pharmacological studies?

Methodological Answer: The compound’s reactivity enables synthesis of triazole-thione hybrids, which are screened for antimicrobial or anticancer activity. For example, coupling with hydrazonoyl halides yields 1,3,4-thiadiazoles, followed by in vitro assays (e.g., MIC testing against Mycobacterium tuberculosis) . Computational docking studies (e.g., using AutoDock Vina) prior to synthesis can prioritize high-potential derivatives .

Q. What methods mitigate challenges in purifying hygroscopic or oil-like derivatives?

Methodological Answer: Hygroscopic intermediates (e.g., 3-methyl-1,4,2-dithiazol-5-one) require anhydrous workup and storage under nitrogen. Oily residues are purified via flash chromatography using silica gel with low-polarity solvents (e.g., hexane/EtOAc). For persistent oils, derivatization into crystalline analogs (e.g., acetate salts) aids isolation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。